molecular formula C10H9BrN2O2S B3009995 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 98946-80-6

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B3009995
CAS No.: 98946-80-6
M. Wt: 301.16
InChI Key: SBVGQBAOBZZYLD-UHFFFAOYSA-N
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Description

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromo group and a methoxy group attached to the benzothiazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of essential biochemical processes

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it’s likely that this compound interferes with pathways crucial for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of Mycobacterium tuberculosis, leading to its eventual death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced by methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Bromination: The bromination of the benzothiazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Acetamide Formation: The final step involves the acylation of the brominated benzothiazole with acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • 2-bromo-6-methoxynaphthalene
  • 2-arylbenzothiazoles

Comparison

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a bromo and a methoxy group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the bromo group enhances its ability to participate in substitution reactions, while the methoxy group can influence its electronic properties and interactions with biological targets. Similar compounds may lack one or both of these functional groups, resulting in different reactivity and applications.

Properties

IUPAC Name

2-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGQBAOBZZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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